molecular formula C9H8Cl2O3S B2546777 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid CAS No. 1249655-47-7

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid

Cat. No.: B2546777
CAS No.: 1249655-47-7
M. Wt: 267.12
InChI Key: QBNJIMOKEXOFNS-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O3S and a molecular weight of 267.13 g/mol It is characterized by the presence of a 2,5-dichlorobenzenesulfinyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid typically involves the reaction of 2,5-dichlorobenzenesulfinyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorobenzenesulfinyl)propanoic acid
  • 3-(2,6-Dichlorobenzenesulfinyl)propanoic acid
  • 3-(2,5-Dichlorobenzenesulfonyl)propanoic acid

Uniqueness

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

3-(2,5-dichlorophenyl)sulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c10-6-1-2-7(11)8(5-6)15(14)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNJIMOKEXOFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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